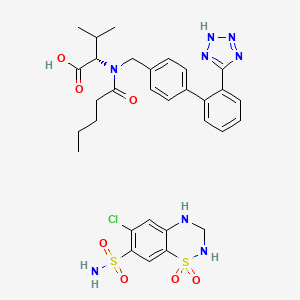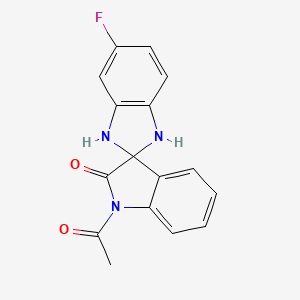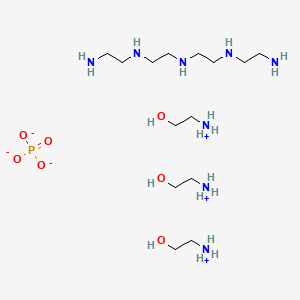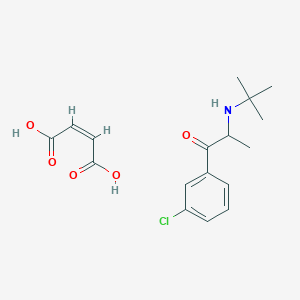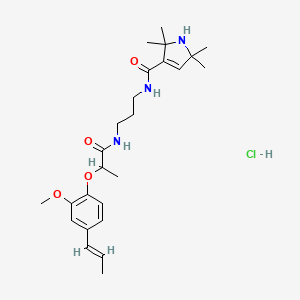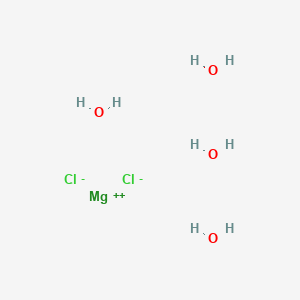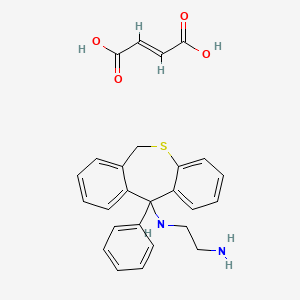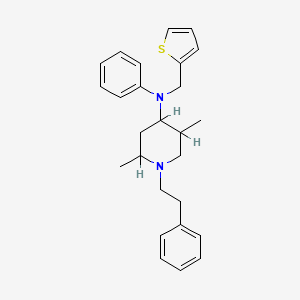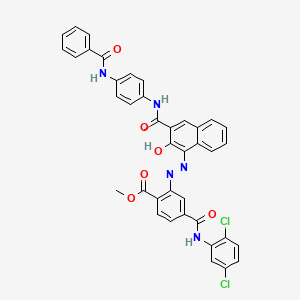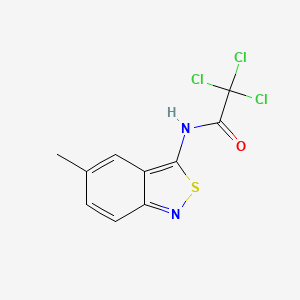
1-Cyclohexyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-cyclopentylmandelate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AHR 481 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various biological processes This receptor plays a crucial role in regulating xenobiotic metabolism, cellular differentiation, and immune responses
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of AHR 481 involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common reagents used in the synthesis include halogenated aromatic compounds and polyaromatic hydrocarbons. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired chemical transformations .
Industrial Production Methods: Industrial production of AHR 481 involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions to ensure high yield and purity. Industrial methods may also involve the use of continuous flow reactors and advanced purification techniques to isolate AHR 481 from reaction mixtures .
化学反应分析
Types of Reactions: AHR 481 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of AHR 481 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results .
Major Products Formed: The major products formed from the reactions of AHR 481 depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .
科学研究应用
AHR 481 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the aryl hydrocarbon receptor and its interactions with various ligands. In biology, AHR 481 is used to investigate the role of the aryl hydrocarbon receptor in cellular differentiation and immune responses .
In medicine, AHR 481 has potential therapeutic applications, particularly in cancer immunotherapy. By targeting the aryl hydrocarbon receptor, AHR 481 can modulate immune responses and enhance the efficacy of existing treatments . In industry, AHR 481 is used in the development of new materials and chemical processes, leveraging its unique chemical properties .
作用机制
The mechanism of action of AHR 481 involves its binding to the aryl hydrocarbon receptor, leading to the activation of this transcription factorThis interaction regulates the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation .
相似化合物的比较
AHR 481 is unique compared to other compounds that interact with the aryl hydrocarbon receptor due to its specific binding affinity and selectivity. Similar compounds include halogenated aromatic compounds, polyaromatic hydrocarbons, and beta-naphthoflavone. AHR 481 stands out due to its distinct chemical structure and enhanced biological activity .
Conclusion
AHR 481 is a compound of significant interest in scientific research due to its interactions with the aryl hydrocarbon receptor and its wide range of applications. Its unique chemical properties and mechanism of action make it a valuable tool in chemistry, biology, medicine, and industry. Further research into AHR 481 and its derivatives may lead to new therapeutic strategies and industrial applications.
属性
CAS 编号 |
102584-64-5 |
|---|---|
分子式 |
C24H36BrNO3 |
分子量 |
466.5 g/mol |
IUPAC 名称 |
(1-cyclohexyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C24H36NO3.BrH/c1-25(21-14-6-3-7-15-21)17-16-22(18-25)28-23(26)24(27,20-12-8-9-13-20)19-10-4-2-5-11-19;/h2,4-5,10-11,20-22,27H,3,6-9,12-18H2,1H3;1H/q+1;/p-1 |
InChI 键 |
VFVYPONLYZWJBN-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C4CCCCC4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


